1,7-萘啶-8(7H)-酮

描述

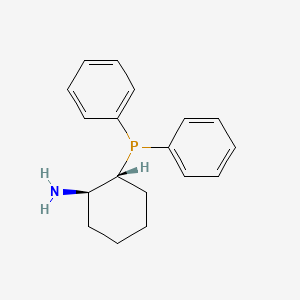

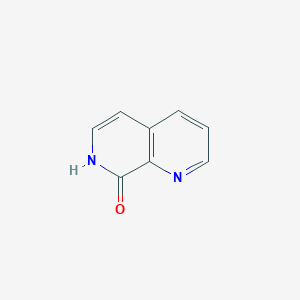

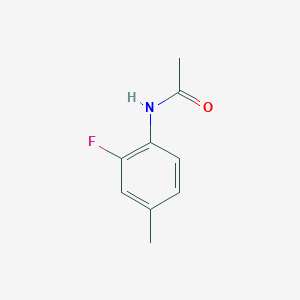

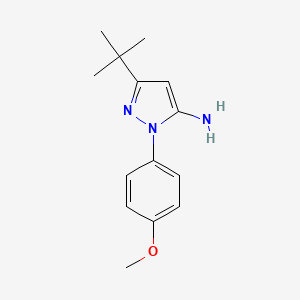

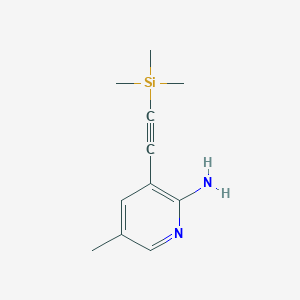

1,7-Naphthyridin-8(7H)-one derivatives are a class of heterocyclic compounds that have garnered interest due to their diverse biological activities and potential as pharmacophores. These compounds are structurally characterized by two nitrogen atoms in a fused bicyclic ring system, which is a feature that can interact with various biological targets .

Synthesis Analysis

The synthesis of 1,7-Naphthyridin-8(7H)-one derivatives has been explored through various methods. One approach involves the condensation of 4,6-diaminonicotinaldehyde with 2,6-dichlorophenylacetonitrile, followed by selective conversion of amino groups to other functional groups . Another method reported is the [5 + 1]-strategy for assembling 1,8-naphthyridin-4(1H)-ones through domino amination/conjugate addition reactions, which can proceed without a catalyst for aliphatic amines or with Pd-support for anilines . Additionally, an improved synthesis route for a related compound, 5,6,7,8-tetrahydro-1,7-naphthyridine, has been described, offering a more efficient alternative to previous methods .

Molecular Structure Analysis

The molecular structure of 1,7-Naphthyridin-8(7H)-one derivatives is influenced by the substituents present at various positions on the naphthyridine ring. These modifications can significantly affect the compound's biological activity and interaction with biological targets . For example, the introduction of a trifluoromethyl group has been explored to synthesize 2-amino-1,8-naphthyridine derivatives, which can be further converted to 1,8-naphthyridin-2(1H)ones .

Chemical Reactions Analysis

1,7-Naphthyridin-8(7H)-one derivatives can undergo various chemical reactions based on their functional groups. For instance, the 7-substituted derivatives have been used to synthesize selective inhibitors of protein tyrosine kinases . The reactivity of these compounds can also be tailored for the synthesis of novel nucleobases for incorporation into peptide nucleic acids (PNAs), demonstrating their versatility in forming duplex and triplex nucleic acid recognition systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,7-Naphthyridin-8(7H)-one derivatives are influenced by their molecular structure and substituents. Intermolecular steric hindrance has been studied using NMR, ESI-MS, IR, and DFT calculations, revealing how bulky alkyl groups can affect hydrogen bonding and dimerization . The electronic properties of these compounds, such as their NMR chemical shifts and IR absorption frequencies, are also affected by the presence of electron-withdrawing or electron-donating groups .

科学研究应用

光谱和理论研究

- 光谱分析:1,7-萘啶-8(7H)-酮衍生物表现出溶剂变色性,显示出随不同溶剂颜色变化。该特性可用于研究溶剂相互作用并了解此类化合物在不同环境中的行为。还观察到在氢键供体 (HBD) 溶剂中形成了两性离子物质 (Santo 等人,2003 年)。

化学反应和转化

- 与钾酰胺的反应:与钾酰胺处理时,1,7-萘啶会经历各种转化,生成多种产物。这包括形成 2-氨基-1,7-萘啶和环转化产物。此类反应对于合成新化合物和了解反应机理至关重要 (Plas 等人,2010 年)。

合成和生物医学应用

- 生物医学应用:1,7-萘啶-8(7H)-酮和相关结构,如 1,6-萘啶-2(1H)-酮,在生物医学领域很重要。它们充当体内各种受体的配体,其亚家族中有 17,000 多种化合物,大部分都在专利中涵盖 (Oliveras 等人,2021 年)。

羟基羧酰胺衍生物的合成

- 羟基羧酰胺衍生物的合成:从 1,7-萘啶-8(7H)-酮合成羟基羧酰胺衍生物值得注意,它提供了一条途径来创建一系列在包括药物在内的各个领域具有潜在应用的化合物 (Blanco 等人,2005 年)。

蛋白酪氨酸激酶的抑制剂

- 蛋白酪氨酸激酶抑制:已经发现某些 1,7-萘啶-8(7H)-酮衍生物是蛋白酪氨酸激酶的有效抑制剂。这对癌症研究和治疗具有重要意义,因为这些酶在许多细胞过程中至关重要 (Thompson 等人,2000 年)。

对 c-Met 的激酶抑制

- c-Met 激酶抑制:当 1,7-萘啶-8(7H)-酮基序适当取代时,可以作为 c-Met 激酶抑制剂,突出了其在癌症治疗和其他相关生物医学应用中的潜力 (Wang 等人,2013 年)。

新型衍生物和络合研究

- 新型衍生物的合成:合成新型 1,8-萘啶衍生物及其在与铜等生物相关过渡金属络合研究中的潜力,为化学研究的新领域提供了见解 (Vu 等人,2002 年)。

抑制 HIV-1 整合酶

- HIV-1 整合酶抑制:1,7-萘啶-8(7H)-酮的一些衍生物对 HIV-1 整合酶(HIV 复制周期中的关键酶)表现出显着的抑制作用。这指出了在抗逆转录病毒疗法中的潜在应用 (Zhuang 等人,2003 年)。

属性

IUPAC Name |

7H-1,7-naphthyridin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-7-6(3-5-10-8)2-1-4-9-7/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUQISVBYRDYAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)NC=C2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80498385 | |

| Record name | 1,7-Naphthyridin-8(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,7-Naphthyridin-8(7H)-one | |

CAS RN |

67967-11-7 | |

| Record name | 1,7-Naphthyridin-8(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-naphthyridin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to access 1,7-naphthyridin-8(7H)-one derivatives?

A1: Two main synthetic strategies have been reported for the synthesis of 1,7-naphthyridin-8(7H)-ones:

- Cyclization of substituted pyridines: This approach utilizes readily available pyridine building blocks and constructs the naphthyridine core through a series of reactions. For instance, 4-chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one was synthesized by reacting methyl 4-chloro-3-(prop-1-ynyl)picolinate with hydroxylamine in a methanol/potassium hydroxide solution. []

- Alkoxide-induced rearrangement of quinolinimidoacetamides: This method involves the rearrangement of quinoline derivatives to form the desired 1,7-naphthyridin-8(7H)-one scaffold. This strategy allows for the introduction of various substituents on the naphthyridine ring system. []

Q2: What are the key structural features of 1,7-naphthyridin-8(7H)-one derivatives, and how are they confirmed?

A2: 1,7-Naphthyridin-8(7H)-ones are characterized by a fused bicyclic ring system containing two nitrogen atoms. The presence of the carbonyl group at the 8-position and the nitrogen at the 7-position results in a characteristic lactam moiety. Structural confirmation of these compounds is typically achieved through spectroscopic techniques. Studies commonly employ a combination of:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H and 13C NMR provide valuable information about the number and environment of hydrogen and carbon atoms within the molecule. [, ]

- Ultraviolet-visible (UV-Vis) spectroscopy: This technique helps to analyze the electronic transitions within the molecule and provides insights into the presence of conjugated systems. []

- Infrared (IR) spectroscopy: IR spectroscopy is useful for identifying specific functional groups present in the molecule, such as the carbonyl group in the lactam moiety. [, ]

- Mass spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, which can aid in structural elucidation. []

Q3: What is the significance of hydrogen bonding in the solid-state structure of these compounds?

A: The presence of hydrogen bond donors and acceptors in 1,7-naphthyridin-8(7H)-ones influences their solid-state packing and potentially their physicochemical properties. For example, 4-chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one forms dimeric aggregates in the solid state through pairs of O—H⋯O hydrogen bonds. [] This intermolecular interaction can affect properties like solubility and melting point.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-2-[(tert-Butyldimethylsilyl)oxy]-2-(3-chlorophenyl)acetaldehyde](/img/structure/B1338424.png)

![Ethanethioic acid, S-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methyl] ester](/img/structure/B1338457.png)